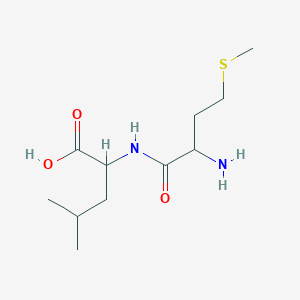

(S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-methylpentanoic acid

Übersicht

Beschreibung

Methionine-Leucine, commonly referred to as (S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-methylpentanoic acid, is a dipeptide composed of the amino acids methionine and leucine Methionine is an essential amino acid that plays a critical role in various metabolic processes, while leucine is a branched-chain amino acid important for protein synthesis and muscle repair

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methionine-Leucine can be achieved through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Activation: Methionine and leucine are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Coupling: The activated methionine is coupled to the resin-bound leucine under controlled conditions, usually in an inert atmosphere to prevent oxidation.

Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA) to yield the final dipeptide.

Industrial Production Methods

Industrial production of Methionine-Leucine can be scaled up using automated peptide synthesizers, which allow for high-throughput synthesis of peptides. The process involves similar steps as described above but is optimized for large-scale production. Additionally, microbial fermentation techniques can be employed, where genetically engineered microorganisms are used to produce the dipeptide in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Methionine-Leucine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Reduction of oxidized methionine residues can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Methionine can participate in substitution reactions where the sulfur atom is replaced by other functional groups using reagents like iodoacetamide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), performic acid.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Iodoacetamide.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Methionine.

Substitution: Methionine derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

Role in Protein Synthesis:

Methionine is an essential amino acid that serves as the starting amino acid for protein synthesis in eukaryotes. It plays a crucial role in the initiation of translation processes. Leucine, a branched-chain amino acid, is vital for muscle protein synthesis and repair.

Metabolic Functions:

- Methylation Reactions: Methionine is a precursor to S-adenosylmethionine (SAM), a critical methyl donor in various methylation reactions that regulate gene expression and protein function.

- Antioxidant Properties: Methionine has been shown to exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmaceutical Applications

Anticancer Research:

Recent studies have indicated that dipeptides like Methionine-Leucine can influence cancer cell metabolism. Research has demonstrated that certain peptide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, compounds derived from Methionine-Leucine have been investigated for their potential to inhibit tumor growth through modulation of metabolic pathways .

Neuroprotective Effects:

Methionine has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease. Its role in reducing homocysteine levels may help protect against neurotoxicity associated with elevated homocysteine .

Nutritional Applications

Dietary Supplements:

Methionine-Leucine is often included in dietary supplements aimed at enhancing athletic performance and muscle recovery. Studies have shown that supplementation with branched-chain amino acids (BCAAs), including leucine, can promote muscle protein synthesis post-exercise .

Infant Nutrition:

The compound is also relevant in infant nutrition formulations due to its essential amino acids content, which supports growth and development during early life stages.

Case Studies

Wirkmechanismus

The mechanism of action of Methionine-Leucine involves its interaction with specific molecular targets and pathways. In biological systems, the dipeptide can be hydrolyzed by proteolytic enzymes to release free methionine and leucine, which then participate in various metabolic processes. Methionine is involved in methylation reactions and the synthesis of important biomolecules, while leucine activates the mammalian target of rapamycin (mTOR) pathway, promoting protein synthesis and muscle growth.

Vergleich Mit ähnlichen Verbindungen

Methionine-Leucine can be compared with other dipeptides and amino acid combinations, such as:

Methionine-Valine: Similar in structure but with valine instead of leucine, affecting its biochemical properties and applications.

Leucine-Glycine: Contains glycine instead of methionine, resulting in different metabolic and physiological effects.

Methionine-Isoleucine: Isoleucine replaces leucine, leading to variations in its role in protein synthesis and muscle metabolism.

Uniqueness

Methionine-Leucine is unique due to the presence of both methionine and leucine, which confer distinct biochemical properties. Methionine’s role in methylation and leucine’s ability to activate the mTOR pathway make this dipeptide particularly interesting for research in muscle metabolism and protein synthesis.

Biologische Aktivität

(S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-methylpentanoic acid, commonly known as Methionine-Leucine, is a dipeptide formed from the amino acids methionine and leucine. This compound has garnered attention in various fields, particularly in metabolic studies, immunology, and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H22N2O3S

- Molecular Weight : 262.37 g/mol

- CAS Number : 14486-16-9

- IUPAC Name : 2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoic acid

Mechanisms of Biological Activity

The biological activity of Methionine-Leucine is primarily attributed to its constituent amino acids, each playing a critical role in metabolic processes:

-

Methionine :

- Acts as a precursor for S-adenosylmethionine (SAM), a critical methyl donor in numerous biochemical reactions.

- Involved in the synthesis of proteins and other essential biomolecules.

-

Leucine :

- Stimulates muscle protein synthesis via the mTOR pathway.

- Plays a significant role in regulating blood sugar levels and promoting recovery after exercise.

1. Immunomodulation

Methionine-Leucine has demonstrated immunomodulatory effects, particularly in enhancing neutrophil functions:

- Chemotaxis : Promotes directed migration of neutrophils towards infection sites.

- Superoxide Generation : Increases production of reactive oxygen species (ROS), aiding in pathogen destruction.

- Degranulation : Enhances the release of antimicrobial peptides from neutrophil granules, bolstering the inflammatory response.

2. Muscle Protein Synthesis

Research indicates that Methionine-Leucine can significantly enhance muscle protein synthesis, making it beneficial for athletes and individuals undergoing rehabilitation:

- Studies show that supplementation can lead to increased muscle mass and strength gains post-exercise .

3. Neuroprotective Effects

Preliminary studies suggest that Methionine-Leucine may exert neuroprotective effects:

- It may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Muscle Recovery

A clinical trial involving athletes demonstrated that supplementation with Methionine-Leucine resulted in faster recovery times post-exercise and reduced muscle soreness compared to a placebo group. Participants reported improved performance metrics during subsequent training sessions .

Case Study 2: Immune Response Enhancement

In a study examining immune response during infection, subjects receiving Methionine-Leucine showed enhanced neutrophil activity and increased levels of pro-inflammatory cytokines compared to controls. This suggests a potential role in improving immune function during illness .

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of Methionine-Leucine:

- Studies indicate high gastrointestinal absorption rates and favorable pharmacokinetic profiles when administered orally .

- Investigations into its role as an adjunct therapy in cancer treatment are ongoing, particularly regarding its ability to enhance the efficacy of conventional therapies by modulating immune responses .

Summary Table of Biological Activities

Eigenschaften

CAS-Nummer |

14486-16-9 |

|---|---|

Molekularformel |

C11H22N2O3S |

Molekulargewicht |

262.37 g/mol |

IUPAC-Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16) |

InChI-Schlüssel |

PBOUVYGPDSARIS-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCSC)N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)[O-])NC(=O)[C@H](CCSC)[NH3+] |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCSC)N |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fMet-Leu-Phe interact with neutrophils?

A1: fMet-Leu-Phe binds to specific receptors on the surface of neutrophils, known as formyl peptide receptors (FPRs). [, , , , , ] This binding initiates a cascade of intracellular signaling events, including calcium mobilization, phosphoinositide breakdown, and activation of protein kinase C. [, , , ]

Q2: What are the downstream effects of fMet-Leu-Phe binding to its receptor?

A2: fMet-Leu-Phe binding triggers several key neutrophil functions essential for immune response:

- Chemotaxis: The directed migration of neutrophils towards the source of the fMet-Leu-Phe gradient. [, , , , , , ]

- Superoxide Generation: The production of reactive oxygen species (ROS) like superoxide anions, contributing to the destruction of pathogens. [, , , , , , ]

- Degranulation: The release of enzymes and antimicrobial peptides from neutrophil granules, enhancing the inflammatory response. [, , , , ]

- Aggregation: The clumping together of neutrophils, potentially aiding in the containment of infection. [, , ]

Q3: What is the molecular formula and weight of fMet-Leu-Phe?

A3: The molecular formula of fMet-Leu-Phe is C21H31N3O5S, and its molecular weight is 425.55 g/mol.

Q4: Is there spectroscopic data available for fMet-Leu-Phe?

A5: While the provided research primarily focuses on the biological activity of fMet-Leu-Phe, studies have utilized techniques like fluorescence spectroscopy to analyze the size of the receptor binding pocket and the interaction of fMet-Leu-Phe analogs with the receptor. [] Further investigation into spectroscopic databases would be required for comprehensive data.

Q5: How do structural modifications of fMet-Leu-Phe affect its activity?

A5: Studies using various fMet-Leu-Phe analogs have revealed crucial structural requirements for receptor binding and activity:

- N-Formyl Group: The N-formyl group is essential for optimal binding and activity. []

- Amino Acid Side Chains: Modifications at the methionine, leucine, and phenylalanine positions can significantly impact receptor binding affinity and downstream signaling. [, ]

- C-Terminus: Changes at the carboxyl terminus of phenylalanine and beyond can influence the specificity and activity of the peptide. []

Q6: Are there any formulation strategies to improve its stability or bioavailability?

A6: While not explicitly discussed in the provided papers, potential formulation strategies for peptides like fMet-Leu-Phe could involve:

Q7: What in vitro models are used to study fMet-Leu-Phe activity?

A9: Researchers commonly use isolated neutrophils, neutrophil-like cell lines (e.g., HL-60 cells), and endothelial cell cultures to investigate the effects of fMet-Leu-Phe on various cellular functions. [, , , , , , ]

Q8: Are there any animal models used to study fMet-Leu-Phe in vivo?

A10: Yes, rabbit models have been employed to study the role of fMet-Leu-Phe in inflammatory responses, particularly in skin and lung tissues. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.